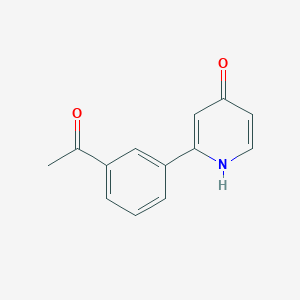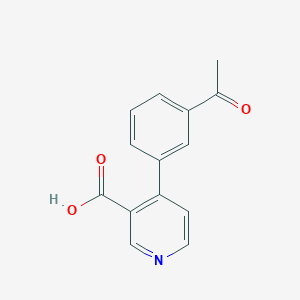
4-(3-Carboxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxyphenyl)nicotinic acid, 95% (4-CPN) is an organic compound belonging to the class of compounds known as carboxylic acids. It is a white, crystalline solid with a molecular formula of C9H8NO4 and a molecular weight of 188.16 g/mol. 4-CPN has been widely studied for its various applications in both scientific research and laboratory experiments.
科学的研究の応用
4-(3-Carboxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a model compound for the study of the effects of carboxylic acids on the structure and function of proteins. 4-(3-Carboxyphenyl)nicotinic acid, 95% has also been used in studies of the interactions between carboxylic acids and enzymes, as well as in studies of the effects of carboxylic acids on the stability of proteins. Additionally, 4-(3-Carboxyphenyl)nicotinic acid, 95% has been used in studies of the effects of carboxylic acids on the structure and function of DNA.
作用機序
The mechanism of action of 4-(3-Carboxyphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Carboxyphenyl)nicotinic acid, 95% interacts with proteins and enzymes through hydrogen bonding and electrostatic interactions. It is also believed that 4-(3-Carboxyphenyl)nicotinic acid, 95% can interact with DNA through hydrogen bonding and electrostatic interactions. Additionally, 4-(3-Carboxyphenyl)nicotinic acid, 95% has been shown to interact with the active sites of enzymes, which can alter the activity of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxyphenyl)nicotinic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and lipoxygenase. Additionally, 4-(3-Carboxyphenyl)nicotinic acid, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
実験室実験の利点と制限
The major advantage of using 4-(3-Carboxyphenyl)nicotinic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-(3-Carboxyphenyl)nicotinic acid, 95% is relatively stable and can be stored at room temperature for extended periods of time. The major limitation of 4-(3-Carboxyphenyl)nicotinic acid, 95% is that it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(3-Carboxyphenyl)nicotinic acid, 95%. These include further studies of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further studies of its interactions with proteins and enzymes, as well as its interactions with DNA, could provide valuable insights into its potential applications. Additionally, further studies of its solubility in different solvents could provide valuable information for its use in laboratory experiments. Finally, further studies of its potential toxicity and safety could provide valuable information for its potential use as a therapeutic agent.
合成法
4-(3-Carboxyphenyl)nicotinic acid, 95% can be synthesized by several methods, including the reaction of 3-carboxybenzaldehyde with nicotinic acid in the presence of a catalytic amount of hydrochloric acid. This reaction produces 4-(3-Carboxyphenyl)nicotinic acid, 95% as the major product, along with some minor byproducts. Other methods for synthesizing 4-(3-Carboxyphenyl)nicotinic acid, 95% include the reaction of 3-carboxybenzaldehyde with nicotinamide in the presence of a catalytic amount of hydrochloric acid, as well as the reaction of 3-carboxybenzaldehyde with nicotinic acid chloride in the presence of a catalytic amount of triethylamine.
特性
IUPAC Name |
4-(3-carboxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)10-4-5-14-7-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTPBRAQKNCUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692540 |
Source


|
| Record name | 4-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxyphenyl)nicotinic acid | |
CAS RN |
1261962-19-9 |
Source


|
| Record name | 4-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














